molecular formula C10H13N3O B2567748 3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline CAS No. 149849-87-6

3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline

Cat. No.: B2567748
CAS No.: 149849-87-6
M. Wt: 191.234
InChI Key: HNQSOLHAYGIJGT-UHFFFAOYSA-N
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Description

3-(4,5-Dihydro-1H-imidazol-2-ylmethoxy)aniline is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is characterized by the presence of an imidazole ring and an aniline group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline typically involves the reaction of aniline derivatives with imidazole precursors under specific conditions. One common method includes the use of a base to facilitate the nucleophilic substitution reaction between the aniline and the imidazole derivative .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: 3-(4,5-Dihydro-1H-imidazol-2-ylmethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the imidazole ring or the aniline group.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aniline or imidazole ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

3-(4,5-Dihydro-1H-imidazol-2-ylmethoxy)aniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Comparison with Similar Compounds

  • 3-(4,5-Dihydro-1H-imidazol-2-yl)aniline
  • 3-(4,5-Dihydro-1H-imidazol-2-ylmethoxy)phenol
  • 3-(4,5-Dihydro-1H-imidazol-2-ylmethoxy)benzene

Comparison: 3-(4,5-Dihydro-1H-imidazol-2-ylmethoxy)aniline is unique due to the presence of both an imidazole ring and an aniline group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-8-2-1-3-9(6-8)14-7-10-12-4-5-13-10/h1-3,6H,4-5,7,11H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQSOLHAYGIJGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)COC2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline
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3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline
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3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline
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3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline
Reactant of Route 5
3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline
Reactant of Route 6
3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)aniline

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